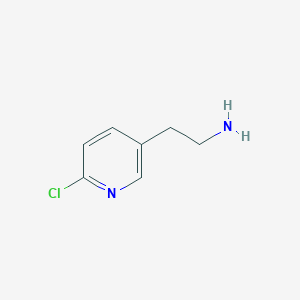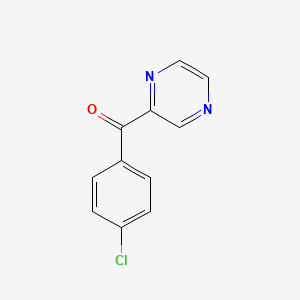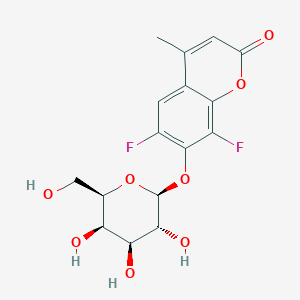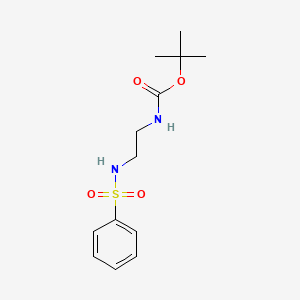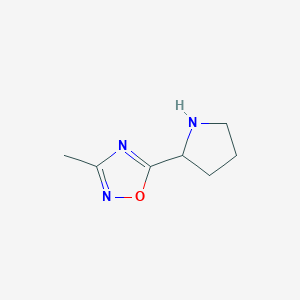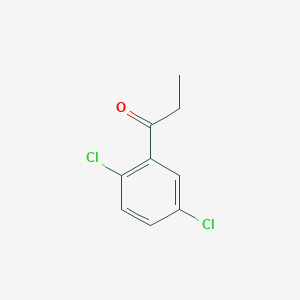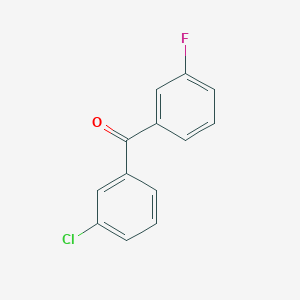
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
“2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” is an organic compound . It is also known as “2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride” and has a molecular weight of 241.64 . Its IUPAC name is "2-amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride" .
Synthesis Analysis
While specific synthesis methods for “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” were not found, trifluoromethylpyridines, which share a similar trifluoromethyl group, have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” can be represented by the formula C9H11ClF3N . The InChI code for this compound is "1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” include a molecular weight of 225.6408 . It is also known to be a pale white solid .
Wissenschaftliche Forschungsanwendungen
Vascular Actions
- Vascular Actions in Calcimimetics : The calcimimetic, (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, known as cinacalcet, activates Ca2+‐sensing receptors (CaR) in parathyroid glands and is used for hyperparathyroidism treatment. It modulates vascular tone via CaR in perivascular nerves or endothelial cells (Thakore & Ho, 2011).
Impurity Profile in Drug Substance
- Impurity Profile of Venlafaxine Hydrochloride : Venlafaxine hydrochloride, a derivative of phenyl ethylamine, showed six process-related potential impurities during its development. These impurities were identified and characterized, highlighting the importance of monitoring the impurity profile in pharmaceutical substances (Saravanan et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition by Imidazoline Derivatives : Novel imidazoline derivatives, including 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, effectively inhibited corrosion in mild steel in acidic environments. Their molecular structure and the interaction with metal surfaces were extensively studied (Zhang et al., 2015).
Synthesis for Radiopharmaceuticals
- Synthesis of Tritium-Labeled Ethylamine Hydrochloride : Tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized for use in radiopharmaceuticals, highlighting its application in medical imaging and diagnostics (Hong et al., 2008).
Chemical Synthesis and Characterization
- Synthesis of Fencamfamine : A new method for synthesizing N-(3-phenylbicyclo[2.2.1]-yl)-N-ethylamine hydrochloride (Fencamfamine) was developed, emphasizing the compound's synthesis process and chemical characterization (Novakov et al., 2011).
Molecular Conformation Studies
- Conformation of Beta-Blocker Molecules : The conformation and structure of 2-phenoxy ethylamine were studied to understand its interaction in biological systems, contributing to drug development and molecular modeling (Macleod & Simons, 2004).
Enantioselective Synthesis
- Resolution of Unsaturated Amines : The study on the resolution of unsaturated amines, including ethylamine derivatives, provided insights into the enantioselective synthesis of pharmaceuticals (Pallavicini et al., 2000).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound may interact with carbon-containing targets.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, leading to the formation of new bonds .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is currently unavailable. The compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been used in the synthesis of low band gap d–a structured conjugated polymers, which have applications in organic photovoltaics . This suggests that the compound could potentially influence electronic properties at the molecular level.
Action Environment
The action, efficacy, and stability of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride could be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment. Additionally, the compound’s use in Suzuki–Miyaura cross-coupling reactions suggests that its action could be influenced by the presence of a metal catalyst and the pH of the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCNSROFGNSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610040 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52997-74-7 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52997-74-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




